Cefiderocol was developed by Shionogi & Co., Ltd., and received approval from the U.S. Food and Drug Administration in November 2019 for the treatment of complicated urinary tract infections and hospital-acquired bacterial pneumonia. Its classification as a siderophore cephalosporin distinguishes it from other beta-lactam antibiotics by its unique mechanism of penetrating bacterial cell walls through iron transport pathways.
The synthesis of Cefiderocol involves several intricate steps, starting from the core cephalosporin structure. The process typically begins with the modification of 7-aminocephalosporanic acid (7-ACA), which serves as the backbone. Key steps include:
These synthetic routes are optimized to maximize yield while minimizing by-products, ensuring that the final product meets pharmaceutical standards.
Cefiderocol's molecular formula is C₁₆H₁₉N₃O₅S, with a molecular weight of approximately 365.4 g/mol. Its structure features:
The three-dimensional structure allows Cefiderocol to interact effectively with penicillin-binding proteins in bacteria, which are critical for bacterial cell wall synthesis.
Cefiderocol undergoes various chemical reactions that contribute to its antibacterial activity:
These reactions underscore the importance of both its structural components and its mechanism in overcoming bacterial resistance.
Cefiderocol's mechanism of action primarily involves its ability to mimic natural substrates for iron transport systems in bacteria. Once inside the bacterial cell, it binds to penicillin-binding proteins, disrupting cell wall synthesis and leading to bacterial lysis. This dual mechanism—iron chelation followed by inhibition of cell wall synthesis—enhances its efficacy against resistant strains.
Cefiderocol exhibits several notable physical and chemical properties:
These properties are critical for formulation development and ensuring effective delivery in clinical settings.
Cefiderocol's primary application lies in treating serious infections caused by multidrug-resistant Gram-negative bacteria. It has been utilized in various clinical settings, including:
Cefiderocol represents a significant advancement in antibiotic therapy, particularly crucial in an era where antibiotic resistance poses a growing threat to public health. Its unique properties and mechanisms position it as a vital tool in combating resistant bacterial infections.
CAS No.: 943001-56-7
CAS No.: 585-18-2
CAS No.: 76663-30-4
CAS No.: 14681-59-5
CAS No.: 33227-10-0
CAS No.: 1068-67-3